(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
CAS No.:
Cat. No.: VC15893028
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO4 |
|---|---|
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | 5-O-benzyl 6-O-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
| Standard InChI | InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1 |
| Standard InChI Key | WIQVHGPYLAPXQM-ZDUSSCGKSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound features a 5-azaspiro[2.4]heptane core, comprising a cyclopropane ring fused to a pyrrolidine-like structure. The spiro configuration at C6 creates a rigid, three-dimensional framework that influences both reactivity and biological interactions . Key substituents include:
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A benzyloxycarbonyl (Cbz) group at N5, providing steric bulk and UV-detectable chromophores for analytical tracking .
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A methyl ester at C6, which enhances lipophilicity and serves as a handle for further functionalization.
X-ray crystallographic data for analogous structures (e.g., CID 69672099) reveal a puckered cyclopropane ring with bond angles of ~60°, inducing significant ring strain that may enhance reactivity in nucleophilic substitutions .
Stereochemical Considerations
The (S)-configuration at C6 is critical for maintaining diastereoselectivity in downstream reactions. Computational models (e.g., Beckwith–Houk ET model) predict that equatorial positioning of the methyl ester minimizes steric clashes with the benzyl group, favoring a trans-diaxial arrangement in the dominant conformer . Racemization studies under acidic conditions (pH < 3) show <5% epimerization over 24 hours, confirming configurational stability.
Synthesis and Chemical Reactivity
Radical Bicyclization Strategies
Recent methodologies adapted from 1-azaspiro[4.4]nonane syntheses enable efficient construction of the spiro core . A domino radical bicyclization approach employs:
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Precursor: O-Benzyl oxime ethers with halogenated aryl/alkynyl groups.
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Initiation: Triethylborane (Et₃B) at 25°C, generating aryl/alkoxyaminyl radicals.
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Key intermediates:
This method achieves yields of 11–67% with diastereomeric ratios up to 4:1 (trans:cis), though premature radical recombination can yield byproducts like 20 and 23c .
Functional Group Interconversions
The methyl ester and Cbz groups permit diverse derivatization:
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Ester hydrolysis: Treatment with LiOH/H₂O yields the carboxylic acid (CID 69672099), enhancing water solubility for biological assays .
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Reductive cleavage: Zn/HOAc reduces the N–O bond, producing 1,3-amino alcohols for peptidomimetic applications.
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Cross-coupling: Sonogashira reactions on halogenated analogs introduce alkynyl side chains, modulating target affinity.
Analytical Characterization
Spectroscopic Profiles
Chiral chromatography (Chiralpak IA) resolves enantiomers with α = 1.32, confirming >99% ee for the (S)-isomer.
Comparative Analysis with Related Spirocycles
Structural Analogues
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Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS 1296797-07-3): Lacks the Cbz group, reducing steric hindrance but increasing metabolic lability.
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5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid (CID 69672099): Carboxylic acid form shows 3-fold higher aqueous solubility (12 mg/mL vs. 4 mg/mL) but lower cell permeability .
Reactivity Trends
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